molecular formula C5H3F3N2 B1283207 2,3,6-Trifluoropyridin-4-amine CAS No. 63489-55-4

2,3,6-Trifluoropyridin-4-amine

Cat. No.: B1283207
CAS No.: 63489-55-4
M. Wt: 148.09 g/mol
InChI Key: GPRFOLPUTPVEMU-UHFFFAOYSA-N
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Description

2,3,6-Trifluoropyridin-4-amine is a fluorinated aromatic amine with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated compounds, including this compound, are of great interest in various fields due to their unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoropyridin-4-amine can be achieved through several methods. One common approach involves the hydrogenolysis of 4-Amino-3-chloro-2,5,6-trifluoropyridine. In this method, a solution of 4-Amino-3-chloro-2,5,6-trifluoropyridine in methanol and triethylamine is subjected to hydrogenolysis using palladium on carbon (Pd/C) as a catalyst at 60°C under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar hydrogenolysis methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate

Biological Activity

2,3,6-Trifluoropyridin-4-amine is a nitrogen-containing heterocyclic compound notable for its unique trifluoromethyl substitutions. These modifications significantly influence its biological activity , making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological properties of this compound, including its synthesis, biological assays, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms and an amino group. The presence of trifluoromethyl groups enhances the compound's lipophilicity and alters its electronic properties, which can influence biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, reactions with various electrophiles can yield derivatives with distinct biological activities. The following table summarizes some related compounds and their respective biological activities:

Compound NameStructure CharacteristicsBiological Activity
2-Amino-3-(trifluoromethyl)pyridineAmino group instead of hydrazineAntimicrobial and anticancer properties
HydrazinopyridineSimple pyridine-hydrazine structurePotential enzyme inhibition
2-(Trifluoromethyl)pyridineTrifluoromethyl substitution without hydrazineKnown for various pharmacological activities

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial strains. A study evaluated the antibacterial efficacy of synthesized compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed moderate to strong inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 250 µg/ml .

Anticancer Activity

In vitro studies have shown that this compound derivatives possess anticancer properties. For example, one study revealed that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The presence of fluorine atoms is believed to enhance the binding affinity to target proteins involved in cancer progression.

Enzyme Inhibition

The hydrazine moiety in related compounds has been linked to enzyme inhibition activities. Specifically, studies have indicated potential inhibition of cholinesterases (AChE and BChE), which are critical targets in Alzheimer’s disease therapy. The inhibition potency varies among different derivatives, suggesting that modifications to the pyridine structure can lead to enhanced biological activity .

Case Studies

  • Antibacterial Activity : A recent study synthesized 4-amino-2-ethoxy-3,5,6-trifluoropyridine and tested its antibacterial effects using the agar diffusion method. The compound showed significant activity against Enterococcus faecium and Salmonella typhimurium, with inhibition zones measured at varying concentrations .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of trifluoropyridine derivatives on human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death rates compared to control groups.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and gene expression profiles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 2,3,6-Trifluoropyridin-4-amine derivatives can form complexes with metal ions (e.g., copper) that exhibit potent anticancer properties. For instance, studies have shown that certain copper(II) complexes containing this compound demonstrated IC50 values ranging from 1.4 to 6.3 μM against various human cancer cell lines, significantly outperforming traditional chemotherapeutics like cisplatin .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study synthesized fluorinated Schiff bases from this compound and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. The results showed that these derivatives exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Bioactive Intermediates
this compound serves as a crucial intermediate in the synthesis of bioactive compounds. It has been reported that derivatives of this compound can act as modulators for cellular chemokine receptors, which are targets for anti-infective agents .

Materials Science Applications

Ligand Chemistry
In materials science, this compound is utilized in the synthesis of ligands for nanoparticles. These ligands enhance the stability and reactivity of nanoparticle surfaces, facilitating their application in biomedicine and sensor technologies . The interaction between the ligand and nanoparticles can be tailored to improve their performance in various applications such as drug delivery systems and photodetectors.

Case Studies

Study Application Findings
Podolan et al. (2015)Anticancer complexesCopper(II) complexes showed IC50 values of 1.4 to 6.3 μM against various cancer cell lines .
Antimicrobial Study (2016)Antibiotic developmentFluorinated Schiff bases exhibited moderate activity against Staphylococcus aureus and E. coli at concentrations up to 250 µg/ml .
Ligand Chemistry Review (2019)Nanoparticle stabilizationLigands derived from this compound enhanced colloidal stability and reactivity of nanoparticles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,3,6-Trifluoropyridin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on polyhalogenated pyridine precursors. For example, fluorination can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. A multi-step approach may include halogen exchange (e.g., replacing chlorine with fluorine) followed by amination using ammonia or ammonium hydroxide under pressure .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purification often requires column chromatography or recrystallization due to the compound’s high polarity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

TechniqueApplicationExample Data Source
¹⁹F NMR Confirm fluorine substitution patternδ -120 to -160 ppm (CF₃ groups)
Mass Spectrometry (MS) Verify molecular weight and fragmentation[M+H]⁺ peak at m/z 174 (calculated for C₅H₄F₃N₂)
X-ray Crystallography Resolve 3D structure and bond anglesC-F bond lengths ~1.34 Å, N-C-F angles ~120°

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during fluoropyridine synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may slow fluorination; use microwave-assisted synthesis to accelerate rates .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in amination steps .
  • Solvent Effects : Switch to THF or acetonitrile to minimize solvent participation in side reactions .
    • Case Study : In a related compound (3-Fluoro-2,6-dimethylpyridin-4-amine), replacing DMF with THF improved yield from 65% to 82% .

Q. What computational strategies predict the biological interactions of fluorinated pyridines?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and fluorine electronegativity to correlate structure with activity (e.g., binding to kinase targets) .
  • Docking Simulations : Map interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Fluorine’s electronegativity often enhances hydrogen bonding with active-site residues .
    • Example : A QSAR model for 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines revealed that trifluoromethyl groups enhance antileukemic activity by 30% compared to methyl substituents .

Q. How do structural modifications influence the stability of this compound in aqueous media?

  • Methodological Answer :

  • pH Studies : Conduct stability assays across pH 2–12. Fluoropyridines are generally stable in acidic conditions but hydrolyze in basic media (>pH 10) due to nucleophilic attack on the pyridine ring .
  • Isotope Labeling : Use ¹⁸O-water to track hydrolysis pathways via LC-MS .
    • Data Insight : For 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, hydrolysis half-life at pH 7.4 was >48 hours, indicating suitability for in vitro biological assays .

Q. Contradictions and Validation

  • Fluorination Efficiency : reports high yields (80–90%) for direct fluorination, while notes challenges with steric hindrance in multi-fluorinated systems (yields ~50%). Resolve by pre-functionalizing the pyridine ring with electron-withdrawing groups to activate reaction sites .
  • Biological Activity : Fluorinated pyridines in show potent antileukemic activity, but emphasizes that such compounds are not FDA-approved. Researchers must validate therapeutic potential through rigorous preclinical studies .

Properties

IUPAC Name

2,3,6-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFOLPUTPVEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553974
Record name 2,3,6-Trifluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63489-55-4
Record name 2,3,6-Trifluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-2,5,6-trifluoro-pyridin-4-ylamine (1.82 g, 10 mmol), 5% Pd/C (0.5 g), and Et3N (3.04 g, 30 mmol) in 50 mL of MeOH was equipped with a balloon of hydrogen gas and stirred at room temperature overnight. The solution was filtered through diatomaceous earth (Celite®). The filtrate was concentrated under vacuum and the residue was partitioned between ethyl acetate and H2O. The aqueous layer was extracted with additional ethyl acetate, and the combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 7:3 hexanes/ethyl acetate to provide 1.33 g (90%) of the desired product. MS (DCI) m/e 149 (M+H)+.
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A suspension of 4-amino-3-chloro-2,5,6-trifluoropyridine (2, 19.7 g, 108 mmol), 10% Pd/C (1.8 g) and triethylamine (20 mL, 140 mmol) in 150 mL of anhydrous ethanol was hydrogenated at 50 psi in a Parr hydrogenation apparatus until TLC showed the reaction was completed (about 18 hours). The catalyst was removed by filtration and carefully washed with ethanol. The combined filtrate and washings were evaporated to dryness in vacuo. The residue was stirred with 80 mL of water for 1 h, filtered, and washed with water to give 3 (14 g) as a white solid. The filtrate and washings were combined and extracted with ether. The combined ether layers were then dried (MgSO4) and concentrated to give an additional 1.3 g of 3 (total yield: 15.3 g, 96%). A small analytical sample was purified by silica gel column chromatography (Rf0.47, CH2Cl2): mp 94-96° C.; 1H NMR (CDCl3) δ4.78 (br s, 2 H, 4-NH2, D2O exchangeable), 6.20 (d, 1 H, 5-H). Analysis calculated for C5H3F3N2: C, 40.55; H, 2.04; N, 18.92. Found: C, 40.60; H, 2.16; N, 18.67.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Name

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